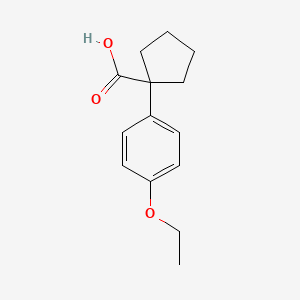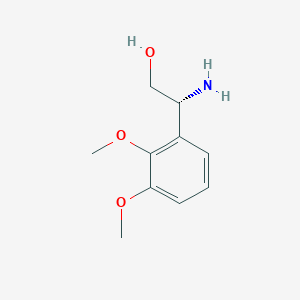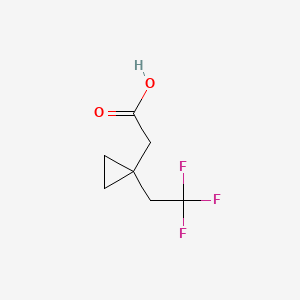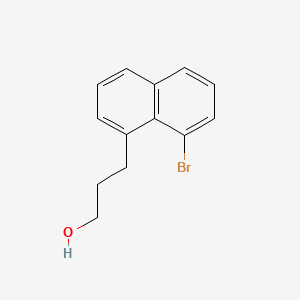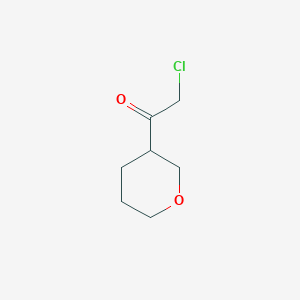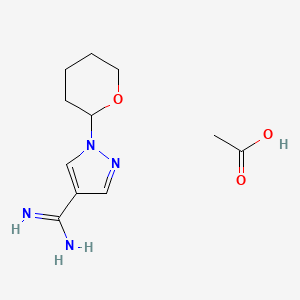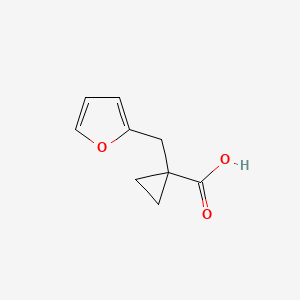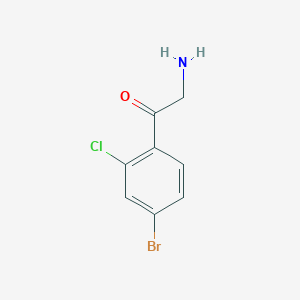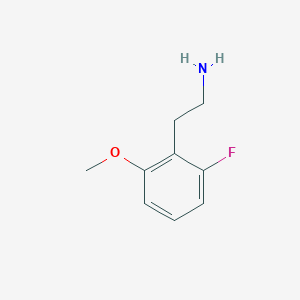
2-(2-Fluoro-6-methoxyphenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoro-6-methoxyphenyl)ethanamine is an organic compound with the molecular formula C9H12FNO It is a derivative of ethanamine, where the phenyl ring is substituted with a fluoro group at the 2-position and a methoxy group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-6-methoxyphenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-6-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Conversion to Bromide: The alcohol is then converted to the corresponding bromide using phosphorus tribromide.
Amination: The bromide is reacted with ammonia or an amine to form the desired ethanamine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fluoro-6-methoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to different amines or alcohols.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields different amines or alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Fluoro-6-methoxyphenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Fluoro-6-methoxyphenyl)ethanamine involves its interaction with specific molecular targets. The fluoro and methoxy groups influence its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Fluoro-4-methoxyphenyl)ethanamine: Similar structure but with the methoxy group at the 4-position.
2-(2-Methoxyphenyl)ethanamine: Lacks the fluoro group, affecting its chemical properties and reactivity.
Uniqueness
2-(2-Fluoro-6-methoxyphenyl)ethanamine is unique due to the specific positioning of the fluoro and methoxy groups, which confer distinct chemical and biological properties. This makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C9H12FNO |
|---|---|
Poids moléculaire |
169.20 g/mol |
Nom IUPAC |
2-(2-fluoro-6-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12FNO/c1-12-9-4-2-3-8(10)7(9)5-6-11/h2-4H,5-6,11H2,1H3 |
Clé InChI |
WLSNSGGYSAGNDF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)F)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 1,1-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13600206.png)
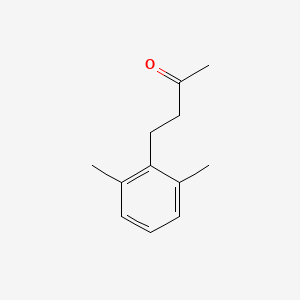
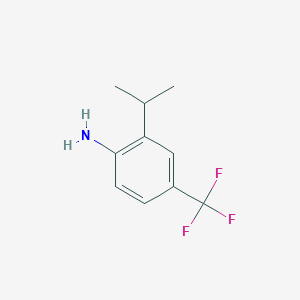
![[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronicacid](/img/structure/B13600211.png)

